N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Description
N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide: is a complex organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c1-4-7-19-21(16-12-10-15(3)11-13-16)24-22(27-19)25(20(26)5-2)18-9-6-8-17(23)14-18/h6,8-14H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSXHVZUNLRZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)CC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative and an appropriate leaving group.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, where a methylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction between the thiazole derivative and a propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Amines
Substitution: Halogenated derivatives, Alkylated derivatives
Scientific Research Applications
N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives, such as:
N-(3-chlorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-(3-bromophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide:
N-(3-iodophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide: Features an iodine atom, which can influence the compound’s pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
